molecular formula C24H28BrN3O6S B448384 DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B448384
M. Wt: 566.5g/mol
InChI Key: SWGUEPVROJOYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, bromine, and various carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group in place of the bromine atom.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, furan, and thiophene derivatives, such as:

Uniqueness

What sets DIISOPROPYL 5-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its combination of three different heterocyclic rings, which gives it unique chemical and physical properties.

Properties

Molecular Formula

C24H28BrN3O6S

Molecular Weight

566.5g/mol

IUPAC Name

dipropan-2-yl 5-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H28BrN3O6S/c1-11(2)32-23(30)18-13(5)20(24(31)33-12(3)4)35-22(18)26-21(29)17-9-8-16(34-17)10-28-15(7)19(25)14(6)27-28/h8-9,11-12H,10H2,1-7H3,(H,26,29)

InChI Key

SWGUEPVROJOYDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C)C(=O)OC(C)C

Origin of Product

United States

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